4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile

Description

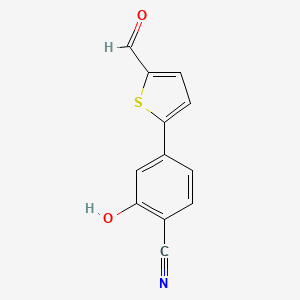

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a hydroxyl group at position 2 and a 5-formylthiophene moiety at position 2. The nitrile group (-C≡N) and formyl (-CHO) functionality make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

4-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-5,7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPLYWVOYCHABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684715 | |

| Record name | 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-04-5 | |

| Record name | 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Coupling with Benzonitrile: The final step involves coupling the formylated thiophene with a benzonitrile derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 4-(5-Carboxythiophen-2-yl)-2-hydroxybenzonitrile

Reduction: 4-(5-Hydroxymethylthiophen-2-yl)-2-hydroxybenzonitrile

Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic properties.

Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biological targets.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Key Structural Features :

- Benzonitrile backbone : Provides electron-withdrawing properties, enhancing reactivity in cross-coupling reactions.

- Hydroxyl group : Enables hydrogen bonding and participation in condensation reactions.

Comparison with Structurally Similar Compounds

The following table and discussion highlight critical differences and similarities between 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile and related compounds.

Table 1: Comparative Analysis of Structural Analogs

Functional Group Influence on Reactivity

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound enhances electrophilicity compared to the carboxylic acid in 4-(5-Formylthiophen-2-yl)benzoic acid, making it more reactive in nucleophilic substitutions .

- Hydroxyl vs. Morpholine : The hydroxyl group in the target compound allows for hydrogen bonding, whereas the morpholine substituent in 5-Formyl-2-(morpholin-4-yl)benzonitrile introduces steric bulk and basicity, altering solubility and biological activity .

- Formylthiophene vs.

Spectroscopic Characterization

- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in 1,2,4-triazole derivatives () confirms tautomeric forms, a principle applicable to verifying the thiophene-formyl group in the target compound .

- NMR: Aromatic proton shifts in the target compound’s thiophene ring would appear downfield (~7.5–8.5 ppm), similar to 4-(5-Formylthiophen-2-yl)phenol () .

Biological Activity

4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a formyl group and a hydroxyl group, alongside a benzonitrile moiety. Its molecular formula is C12H9N1O2S, with a molecular weight of approximately 229.26 g/mol .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | DNA fragmentation |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The formyl and nitrile groups are believed to participate in hydrogen bonding and π-π stacking interactions with biomolecules, potentially inhibiting key enzymes or receptors involved in disease processes.

- Antimicrobial Mechanism :

- Disruption of the bacterial cell wall.

- Inhibition of protein synthesis.

- Anticancer Mechanism :

- Induction of oxidative stress.

- Activation of apoptotic pathways through caspase enzymes.

Case Studies

A series of case studies have been conducted to further explore the compound's efficacy:

- Case Study on Antibacterial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, providing a promising avenue for antibiotic development .

- Case Study on Cancer Cell Lines : Research reported in Cancer Letters demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.